molecular formula C21H13FO3 B3622160 4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B3622160
M. Wt: 332.3 g/mol
InChI Key: KABDJWAOCUDBSI-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a fluorine atom attached to a benzyl group and a fluorene core with a carboxylate group

Properties

IUPAC Name

(4-fluorophenyl)methyl 9-oxofluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO3/c22-15-8-5-13(6-9-15)12-25-21(24)14-7-10-18-19(11-14)16-3-1-2-4-17(16)20(18)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABDJWAOCUDBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate typically involves multiple steps, starting with the fluorination of benzyl groups and subsequent reactions to form the fluorene core. Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, 4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to understand cellular processes and interactions.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 3-Fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

  • 2-Fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

  • 4-Chlorobenzyl 9-oxo-9H-fluorene-3-carboxylate

Uniqueness: 4-Fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate stands out due to the presence of the fluorine atom, which significantly alters its chemical behavior compared to its non-fluorinated counterparts. This unique feature makes it particularly useful in specific applications where fluorination is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate
Reactant of Route 2
4-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

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